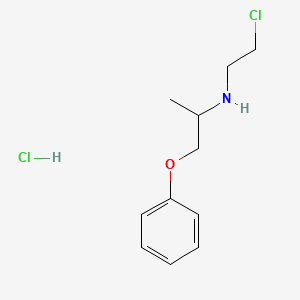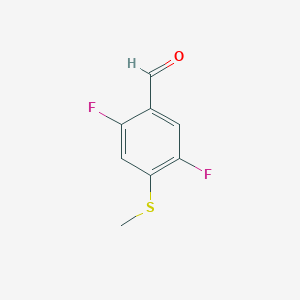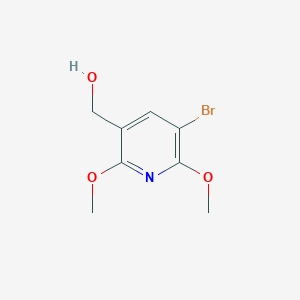![molecular formula C93H162N6O6 B3248037 N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-09-4](/img/structure/B3248037.png)
N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core and three phenyl rings substituted with dodecyloxy groups. This specific arrangement endows the molecule with unique physical and chemical properties, making it an intriguing subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves a multistep process. One common approach begins with the preparation of the 3,4-bis(dodecyloxy)aniline precursor. This is achieved through the alkylation of 3,4-dihydroxyaniline with dodecyl bromide in the presence of a base such as potassium carbonate. The resulting 3,4-bis(dodecyloxy)aniline is then subjected to a trimerization reaction with cyanuric chloride under controlled conditions to form the final triazine product. Reaction temperatures and solvent choice are crucial to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic routes to improve efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems may be employed. The use of high-purity starting materials and stringent control of reaction parameters (such as temperature, pressure, and solvent composition) are essential to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine participates in various chemical reactions, including:
Oxidation: : It can undergo oxidative degradation, particularly when exposed to strong oxidizing agents.
Reduction: : The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: : The dodecyloxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or alkoxides under mild conditions, often facilitated by a base.
Major Products
The major products of these reactions depend on the specific conditions employed. Oxidation typically yields oxidized derivatives with altered functional groups. Reduction products include partially or fully hydrogenated triazine rings. Substitution reactions result in the formation of new compounds with varied functional groups replacing the dodecyloxy moieties.
Scientific Research Applications
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is utilized in several scientific disciplines, including:
Chemistry: : It serves as a precursor for the synthesis of advanced materials and functional polymers.
Biology: : The compound's unique structure allows for its use in the design of biomimetic systems and as a molecular probe in biological studies.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Applied in the development of high-performance coatings, adhesives, and electronic materials due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or cell membranes. The triazine core can form stable complexes with metal ions, influencing various biochemical pathways. The dodecyloxy groups enhance the compound's lipophilicity, facilitating its incorporation into lipid membranes and potentially altering membrane properties.
Comparison with Similar Compounds
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern and the presence of long alkyl chains. Similar compounds include:
N: 2 ,N 4 ,N 6 -Tris[3,4-bis(methoxy)phenyl]-1,3,5-triazine-2,4,6-triamine : Lacks the long alkyl chains, resulting in different solubility and interaction profiles.
N: 2 ,N 4 ,N 6 -Tris[3,4-bis(ethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine : Features shorter alkyl chains, impacting its lipophilicity and application range.
N: 2 ,N 4 ,N 6 -Tris[3,4-bis(octyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine : Has intermediate alkyl chain length, offering a balance between solubility and stability.
Properties
IUPAC Name |
2-N,4-N,6-N-tris(3,4-didodecoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H162N6O6/c1-7-13-19-25-31-37-43-49-55-61-73-100-85-70-67-82(79-88(85)103-76-64-58-52-46-40-34-28-22-16-10-4)94-91-97-92(95-83-68-71-86(101-74-62-56-50-44-38-32-26-20-14-8-2)89(80-83)104-77-65-59-53-47-41-35-29-23-17-11-5)99-93(98-91)96-84-69-72-87(102-75-63-57-51-45-39-33-27-21-15-9-3)90(81-84)105-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-81H,7-66,73-78H2,1-6H3,(H3,94,95,96,97,98,99) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISZQUPEWIRYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H162N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727957 |
Source


|
| Record name | N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182615-09-4 |
Source


|
| Record name | N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)












![N-[(4-bromophenyl)methyl]methanesulfonamide](/img/structure/B3248074.png)
